2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by the presence of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a 1,3,5-triazine core. It is widely used in polymer chemistry, particularly as a stabilizer to prevent degradation caused by exposure to light and heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the 2,2,6,6-tetramethylpiperidin-4-yl groups. The reaction is usually conducted under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine has numerous applications in scientific research:
Mechanism of Action
The primary mechanism by which 2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine exerts its effects is through the stabilization of free radicals. The 2,2,6,6-tetramethylpiperidin-4-yl groups act as hindered amine light stabilizers (HALS), which scavenge free radicals generated during the degradation of polymers. This action prevents the breakdown of polymer chains and extends the lifespan of the materials . The molecular targets include reactive oxygen species (ROS) and other free radicals involved in oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Lithium tetramethylpiperidide: A strong base used in deprotonation reactions.
Uniqueness
2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine is unique due to its triazine core, which provides additional stability and functionality compared to other similar compounds. Its ability to act as a multifunctional stabilizer makes it highly valuable in various applications .
Properties
CAS No. |
50807-24-4 |
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Molecular Formula |
C30H54N6O3 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2,4,6-tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C30H54N6O3/c1-25(2)13-19(14-26(3,4)34-25)37-22-31-23(38-20-15-27(5,6)35-28(7,8)16-20)33-24(32-22)39-21-17-29(9,10)36-30(11,12)18-21/h19-21,34-36H,13-18H2,1-12H3 |
InChI Key |
NFIRDQDMKVGCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NC(=NC(=N2)OC3CC(NC(C3)(C)C)(C)C)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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